Substrate Discrimination at the TsaD Gatekeeper: Threonine versus Hydroxynorvaline Utilization in t⁶A Biosynthesis
In the reconstituted T. maritima t⁶A biosynthetic system, the TsaC2 enzyme exhibits relaxed substrate specificity and can form threonylcarbamoyl-AMP (TC-AMP) analogs from both L-threonine and L-hydroxynorvaline. However, the downstream TsaD transferase acts as a gatekeeper: efficiently producing t⁶A-modified tRNA from the L-threonine-derived intermediate, while also capable of producing hn⁶A-modified tRNA from the hydroxynorvaline-derived intermediate, but unable to utilize serine [1]. This establishes that the cognate L-threonine side chain is strongly preferred at the TsaD-catalyzed transfer step, and that related amino acid substrates are processed with reduced efficiency.
| Evidence Dimension | Amino acid substrate utilization at TsaD transfer step (T. maritima system) |
|---|---|
| Target Compound Data | L-Threonine: efficient t⁶A-tRNA production; utilized by TsaD |
| Comparator Or Baseline | L-Hydroxynorvaline: hn⁶A-tRNA produced but with lower efficiency; L-Serine: not utilized |
| Quantified Difference | Qualitative: threonine is the cognate and preferred substrate; hydroxynorvaline accepted but discriminated; serine rejected entirely |
| Conditions | In vitro reconstituted T. maritima TsaC2 + TsaB/D/E (TCT complex) tRNA modification assay with [¹⁴C]-labeled amino acids |
Why This Matters
Researchers requiring authentic t⁶A-modified tRNA substrates or studying biosynthetic enzyme specificity must use the L-threonine-derived compound, as the hydroxynorvaline analog produces a distinct modification (hn⁶A) with potentially different translational effects.
- [1] Swinehart WE, Deutsch C, Sarachan KL, Luthra A, Bacusmo JM, de Crécy-Lagard V, et al. Specificity in the biosynthesis of the universal tRNA nucleoside N⁶-threonylcarbamoyl adenosine (t⁶A)—TsaD is the gatekeeper. RNA. 2020;26(9):1094–1103. doi:10.1261/rna.075747.120. View Source
